Lithium zirconate

Overview

Description

Lithium zirconate is a ceramic material with the chemical formula Li₂ZrO₃. It is known for its high thermal stability and unique properties, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its ability to capture carbon dioxide at high temperatures, which has garnered significant interest in the field of environmental protection and sustainable development .

Mechanism of Action

Target of Action

Lithium zirconate (Li2ZrO3) is a ceramic material that has potential applications in various fields . Its primary targets are carbon dioxide (CO2) molecules, making it a promising material for high-temperature chemisorption of CO2 . It also has potential applications in solid-state lithium-ion batteries and nuclear reactors .

Mode of Action

The mode of action of this compound involves a solid-state reaction with carbon dioxide. The formation of monoclinic this compound (m-Li2ZrO3) from lithium carbonate (Li2CO3) with zirconium dioxide (ZrO2) is governed by a three-dimensional diffusion mechanism . This reaction is carried out at different heating rates, from room temperature to 1100 °C .

Biochemical Pathways

For instance, lithium has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Pharmacokinetics

The average activation energy obtained by Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods were 274.73 and 272.50 kJ/mol, respectively .

Result of Action

The result of the solid-state reaction of Li2CO3 with ZrO2 is the formation of pure m-Li2ZrO3, which consists of semispherical particles of about 490 nm . This reaction confirms the formation of this compound, which can then be used in various applications, such as CO2 capture .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. The solid-state reaction of Li2CO3 with ZrO2 is carried out at different heating rates, from room temperature to 1100 °C . The rate of CO2 sorption on pure this compound is controlled by the diffusion of CO2 in the solid lithium carbonate shell . Therefore, the efficacy and stability of this compound’s action can be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium zirconate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and electrospinning. The most common method involves the solid-state reaction of lithium carbonate (Li₂CO₃) with zirconium dioxide (ZrO₂) at high temperatures. The reaction is typically carried out at temperatures ranging from 800°C to 1100°C, resulting in the formation of monoclinic this compound (m-Li₂ZrO₃) .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. The process involves mixing lithium carbonate and zirconium dioxide in stoichiometric ratios, followed by calcination at high temperatures. Advanced techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to optimize reaction conditions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lithium zirconate undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen at high temperatures, leading to the formation of lithium oxide and zirconium dioxide.

Reduction: Under reducing conditions, this compound can be reduced to lithium metal and zirconium metal.

Substitution: this compound can participate in substitution reactions where lithium ions are replaced by other cations such as sodium or potassium.

Common Reagents and Conditions:

Oxidation: Typically involves high temperatures and an oxygen-rich environment.

Reduction: Requires a reducing agent such as hydrogen gas or carbon monoxide.

Substitution: Involves the use of alkali metal salts and appropriate reaction conditions to facilitate ion exchange.

Major Products Formed:

Oxidation: Lithium oxide (Li₂O) and zirconium dioxide (ZrO₂).

Reduction: Lithium metal (Li) and zirconium metal (Zr).

Substitution: Formation of mixed metal zirconates depending on the substituting cation

Scientific Research Applications

Lithium zirconate has a wide range of applications in scientific research, including:

Chemistry: Used as a solid sorbent for carbon dioxide capture, particularly in high-temperature applications.

Medicine: Explored for its antimicrobial properties and potential use in medical devices.

Industry: Utilized in the production of solid-state lithium-ion batteries, where it serves as an electrolyte material. .

Comparison with Similar Compounds

- Lithium lanthanum zirconate (Li₇La₃Zr₂O₁₂)

- Lithium titanate (Li₂TiO₃)

- Lithium aluminum zirconate (LiAlZrO₄)

Lithium zirconate’s unique combination of properties and applications makes it a versatile and valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name |

dilithium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKLXRHTVCSWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

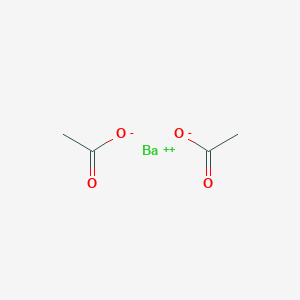

[Li+].[Li+].[O-][Zr](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-83-3 | |

| Record name | Zirconate (ZrO32-), lithium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does lithium zirconate interact with CO₂?

A1: this compound captures CO₂ through a chemical reaction, forming lithium carbonate (Li₂CO₃) and zirconium oxide (ZrO₂). This reaction is reversible, allowing for CO₂ release and sorbent regeneration at higher temperatures. [, , , ]

Q2: What is the role of lithium oxide in the CO₂ capture mechanism?

A2: The lithium oxide (Li₂O) component within the Li₂ZrO₃ crystal structure plays a crucial role in the reversible reaction with CO₂. []

Q3: How does the formation of lithium carbonate and zirconium oxide affect the material?

A3: During CO₂ absorption, the formation of Li₂CO₃ and ZrO₂ leads to the development of distinct shells around unreacted Li₂ZrO₃ cores. The "sticky" nature of Li⁺ and O²⁻ ions necessitates their diffusion through these solid shells, potentially hindering CO₂ sorption kinetics. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is Li₂ZrO₃. Its molecular weight is 178.14 g/mol.

Q5: Which crystal structures of this compound are relevant for CO₂ capture?

A5: While Li₂ZrO₃ can exist in different polymorphs, the tetragonal phase exhibits superior CO₂ absorption capabilities compared to the monoclinic phase. []

Q6: What analytical techniques are used to characterize this compound?

A6: Researchers employ various techniques to characterize Li₂ZrO₃, including X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR). [, , ]

Q7: How does the performance of this compound vary under different conditions?

A7: The CO₂ absorption rate and capacity of Li₂ZrO₃ are influenced by factors such as temperature, CO₂ partial pressure, and the presence of dopants. [, , , ]

Q8: What is the significance of potassium carbonate in this compound applications?

A8: Potassium carbonate (K₂CO₃) is often added to Li₂ZrO₃ to enhance CO₂ absorption kinetics. The formation of a eutectic carbonate melt composed of Li₂CO₃ and K₂CO₃ facilitates faster CO₂ uptake. [, , ]

Q9: How does doping with other elements impact this compound properties?

A9: Doping Li₂ZrO₃ with elements like potassium (K), sodium (Na), silicon (Si), or yttrium (Y) can significantly alter its CO₂ capture properties, including absorption rate, capacity, and stability. [, , , , , ]

Q10: What challenges are associated with the stability of this compound during cyclic operation?

A10: Some porous Li₂ZrO₃ materials have shown instability during repeated CO₂ absorption-desorption cycles, potentially limiting their long-term use. []

Q11: Does this compound exhibit any catalytic properties?

A11: While primarily investigated for CO₂ capture, Li₂ZrO₃ has been explored as a catalyst support for biodiesel synthesis. []

Q12: What applications of this compound are being explored beyond CO₂ capture?

A12: Li₂ZrO₃ shows promise as a solid-state electrolyte in lithium-ion batteries and as a potential tritium breeding material in fusion reactors. [, , ]

Q13: How do modifications to the this compound structure affect its CO₂ capture performance?

A14: Structural modifications, such as altering the Li₂O to ZrO₂ ratio or introducing dopants, significantly impact CO₂ capture kinetics and capacity. For instance, a Li₂O deficiency enhances capture rates, while K₂O addition improves rates but may negatively affect capacity and stability. []

Q14: What is the relationship between the morphology of this compound and its CO₂ sorption kinetics?

A15: The morphology of Li₂ZrO₃ significantly influences its CO₂ sorption kinetics. Nanoporous Li₂ZrO₃ exhibits ultrafast kinetics compared to conventional spherical powders due to its interconnected structure, which facilitates faster CO₂ diffusion. [, ]

Q15: How does the synthesis method influence the stability and properties of this compound?

A16: The choice of synthesis method, such as solid-state reaction, sol-gel, or electrostatic spray pyrolysis, can impact the particle size, morphology, and CO₂ absorption properties of Li₂ZrO₃. [, , ]

Q16: Are there any strategies to improve the stability and performance of this compound during cyclic operation?

A17: Optimizing synthesis parameters, such as calcination temperature and doping, can improve the stability of Li₂ZrO₃. Introducing promoters and controlling the material's morphology (e.g., creating porous structures) can also enhance stability and cyclic performance. [, , ]

Q17: What are the potential challenges and strategies for recycling this compound after its service life?

A17: Recycling this compound after its use in CO₂ capture is crucial for resource efficiency. Research is needed to develop economically viable methods for separating Li₂ZrO₃ from other components in the capture system and regenerating it for reuse.

Q18: What are some alternative materials being considered for high-temperature CO₂ capture?

A20: Researchers are exploring other high-temperature CO₂ sorbents, including calcium oxide (CaO), lithium silicates (Li₄SiO₄), hydrotalcites, and metal-organic frameworks (MOFs). [, , ]

Q19: What are some essential tools and resources for conducting research on this compound?

A19: Essential tools for Li₂ZrO₃ research include: * Material synthesis equipment (e.g., furnaces for solid-state reactions, spray pyrolysis setups) * Characterization instruments (e.g., XRD, SEM, TGA, DSC, FTIR) * CO₂ adsorption analyzers * Computational chemistry software for DFT calculations

Q20: What are some key historical milestones in the research and development of this compound for CO₂ capture?

A22:

* Early Research (1990s): Initial studies explored the potential of Li₂ZrO₃ for high-temperature CO₂ capture. [] * Focus on Kinetics (2000s): Research focused on improving the slow CO₂ sorption kinetics of Li₂ZrO₃. [, , ] * Morphology Control (2010s): Significant progress was made in controlling the morphology of Li₂ZrO₃ to enhance its CO₂ capture properties, with nanoporous structures showing particular promise. [, ] * Current Research: Ongoing efforts aim to further improve the stability, cyclic performance, and cost-effectiveness of Li₂ZrO₃-based sorbents, as well as to develop efficient large-scale CO₂ capture processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)